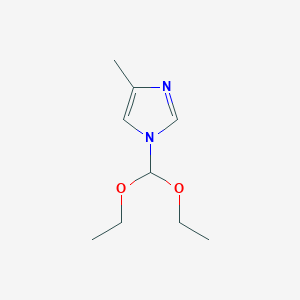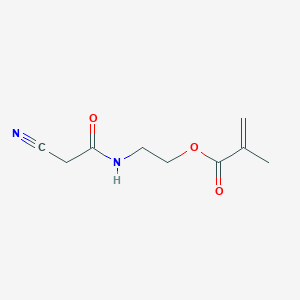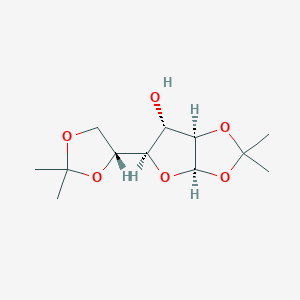
1-(Diethoxymethyl)-4-methylimidazole
Descripción general
Descripción
1-(Diethoxymethyl)-4-methylimidazole is a chemical compound that is commonly used in scientific research. This chemical compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethyl)-4-methylimidazole is not well understood. However, it is believed to act as a Lewis acid catalyst in various chemical reactions. In biochemistry, it stabilizes enzymes and proteins by forming hydrogen bonds with them. In pharmacology, it acts as a precursor for the synthesis of various drugs.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans or animals. However, it is important to handle this chemical compound with care as it can be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Diethoxymethyl)-4-methylimidazole in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound is its toxicity. It is important to handle it with care and to use protective equipment when working with it.
Direcciones Futuras
There are several future directions for the use of 1-(Diethoxymethyl)-4-methylimidazole in scientific research. One direction is the development of new catalysts based on this compound. Another direction is the synthesis of new organic compounds using this compound as a building block. Furthermore, the use of this compound as a stabilizer for enzymes and proteins can be further explored. Finally, the use of this compound as a precursor for the synthesis of new drugs can also be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a catalyst, building block, stabilizer, and precursor in various fields of science. Although it has no known biochemical or physiological effects, it is important to handle it with care due to its toxicity. The future directions for the use of this compound in scientific research are numerous and exciting.
Aplicaciones Científicas De Investigación
1-(Diethoxymethyl)-4-methylimidazole is widely used in scientific research. It is commonly used as a catalyst in various chemical reactions. It is also used as a building block in the synthesis of various organic compounds. In biochemistry, this compound is used as a stabilizer for enzymes and proteins. It is also used as a buffer in various biochemical assays. In pharmacology, this compound is used as a starting material for the synthesis of various drugs.
Propiedades
IUPAC Name |
1-(diethoxymethyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(13-5-2)11-6-8(3)10-7-11/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZOIDNJFRPVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N1C=C(N=C1)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)








![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)



![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)